(1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
(1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzodioxin ring, and a dinitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the benzodioxin ring is synthesized via cyclization reactions involving appropriate precursors. The final step involves the condensation of these components with 2,4-dinitrophenylhydrazine under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Fluorine compounds: Exhibiting unique reactivity due to the presence of fluorine atoms.
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives: Used in the development of antibiotics.
Uniqueness
What sets (1E)-1-[(4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-(2,4-dinitrophenyl)hydrazine apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to participate in various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C21H15BrN4O6 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
N-[(E)-[(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H15BrN4O6/c22-15-4-1-13(2-5-15)21(14-3-8-19-20(11-14)32-10-9-31-19)24-23-17-7-6-16(25(27)28)12-18(17)26(29)30/h1-8,11-12,23H,9-10H2/b24-21+ |
InChI Key |
QUVRWSWATQIGFM-DARPEHSRSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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